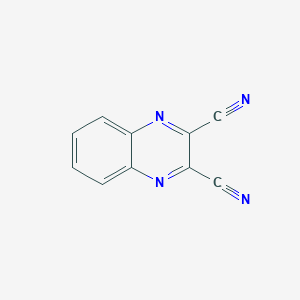

quinoxaline-2,3-dicarbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

quinoxaline-2,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4N4/c11-5-9-10(6-12)14-8-4-2-1-3-7(8)13-9/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFPGENYYFVBPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303741 | |

| Record name | 2,3-Dicyanoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17132-92-2 | |

| Record name | 2,3-Quinoxalinedicarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dicyanoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Quinoxaline Scaffolds in Contemporary Chemical and Biological Sciences

The quinoxaline (B1680401) scaffold, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, is a privileged structure in medicinal chemistry and materials science. vulcanchem.com Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. vulcanchem.comCurrent time information in Bangalore, IN. The unique structural features of quinoxalines allow them to interact with various biomolecules, making them a valuable framework for the design of new therapeutic agents. Current time information in Bangalore, IN.

The versatility of the quinoxaline ring system also extends to materials science, where its electron-accepting nature is harnessed in the development of organic electronics. acs.org Quinoxaline-containing compounds have been investigated for their applications in organic light-emitting diodes (OLEDs), organic solar cells, and as fluorescent sensors. acs.orgresearchgate.net The ability to readily modify the quinoxaline core allows for the fine-tuning of its electronic and photophysical properties to suit specific applications.

Overview of Dicarbonitrile Functionalization in Heterocyclic Compound Research

The introduction of dicarbonitrile (-CN) groups onto a heterocyclic core, such as quinoxaline (B1680401), significantly influences the compound's chemical and physical properties. Nitrile groups are strong electron-withdrawing groups, which can profoundly impact the electronic characteristics of the molecule. This functionalization is a key strategy in the design of electron-acceptor materials for use in organic electronics. beilstein-journals.orgnih.gov

The dicarbonitrile moiety can also serve as a versatile synthetic handle for further chemical transformations. The nitrile groups can be converted into a variety of other functional groups, providing a pathway to a diverse range of derivatives with tailored properties. For instance, dicarbonitrile compounds can be used as precursors for the synthesis of more complex heterocyclic systems through cyclization reactions. beilstein-journals.org This synthetic flexibility makes dicarbonitrile-functionalized heterocycles valuable building blocks in organic synthesis.

Current Research Landscape and Future Trajectories for Quinoxaline 2,3 Dicarbonitrile Based Systems

Direct Cyclocondensation Approaches

Direct cyclocondensation is a foundational and widely employed strategy for constructing the quinoxaline ring system. This approach typically involves the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound or its equivalent.

Reactions Involving Diaminomaleonitrile

Diaminomaleonitrile (DAMN) is a key precursor for the synthesis of quinoxaline-2,3-dicarbonitriles. Its reaction with various dicarbonyl compounds provides a direct route to the target molecule and its analogs. For instance, the reaction of diaminomaleonitrile with 2-hydroxy-1,4-naphthoquinone (B1674593) in acetic acid at room temperature yields 6-hydroxy-benzo[f]this compound. sapub.orgrasayanjournal.co.in Similarly, reacting diaminomaleonitrile with phenanthrenequinone (B147406) can produce dibenzo[f,h]this compound. chemicalbook.com

The versatility of this method is further demonstrated by the synthesis of 5,6,9,10-tetrahydrocycloocta[b]pyrazine-2,3-dicarbonitrile from the reaction of 5-cyclooctene-1,2-dione with diaminomaleonitrile. arkat-usa.org Furthermore, the reaction of 2-bromo-4-chloro-1-indanone with diaminomaleonitrile in glacial acetic acid results in the formation of 8-chloro-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile. journals.co.za

A notable example is the synthesis of 5,10-Dioxo-5,10-dihydro-benzo[g]this compound, highlighting the utility of diaminomaleonitrile in creating complex quinoxaline structures. researchgate.net

Condensation with α-Dicarbonyl Precursors

The condensation of o-phenylenediamines with α-dicarbonyl compounds is a classic and highly effective method for quinoxaline synthesis. sapub.org This reaction is often carried out in refluxing ethanol (B145695) or acetic acid. nih.gov For example, the reaction of o-phenylenediamine (B120857) with various α-dicarbonyl derivatives in ethanol under microwave irradiation can produce quinoxalines in high yields with short reaction times. sapub.org

This method's broad applicability is shown in the synthesis of various substituted quinoxalines by reacting the appropriate o-phenylenediamine with different 1,2-dicarbonyl compounds. sapub.org

Utilization of o-Phenylenediamines with Activated Intermediates

The reaction of o-phenylenediamines with activated intermediates, such as α-haloketones, provides another efficient pathway to quinoxalines. For example, 2,3-bis(bromomethyl)quinoxaline (B1328767) derivatives can be synthesized by the condensation of the corresponding o-phenylenediamine with 1,4-dibromo-2,3-butanedione. sapub.org

A novel, metal-free, and oxidant-free method involves the DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) mediated reaction of o-phenylenediamines with sulfoxonium ylides. researchgate.net This approach is noted for its economic and environmental advantages, as well as its excellent tolerance for various functional groups. researchgate.net

Catalytic Synthesis Protocols

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of this compound and its derivatives. These protocols can be broadly classified into metal-catalyzed and organocatalyzed reactions.

Metal-Catalyzed Cyclization Reactions

Transition metal catalysts have been extensively explored for the synthesis of quinoxalines. rsc.org These catalysts can facilitate the cyclization reaction under milder conditions and often with higher yields. For instance, palladium and copper chlorides have been used to oxidize alkynes in the presence of o-phenylenediamine to form 2,3-disubstituted quinoxalines. sapub.org

Manganese pincer complexes have also been shown to catalyze the dehydrogenative coupling of 1,2-diaminobenzene with 1,2-diols to produce 2-substituted quinoxalines. acs.org Other metal catalysts, such as those based on iron, cobalt, and titanium, have also been successfully employed in quinoxaline synthesis. frontiersin.org The choice of metal catalyst can influence the reaction conditions and the scope of compatible substrates.

| Catalyst System | Reactants | Conditions | Product | Yield (%) | Reference |

| PdCl2, CuCl2 | Alkynes, o-phenylenediamine | PEG-400, H2O | 2,3-disubstituted quinoxalines | Varies | sapub.org |

| Manganese Pincer Complex | 1,2-diaminobenzene, 1,2-diols | Toluene, 150 °C | 2-substituted quinoxalines | Varies | acs.org |

| FeCl2·4H2O, phenanthroline | (2-aminophenyl)methanols, benzamides | CsOH·H2O, Toluene, 130°C | Quinoxalines | 43-92 | frontiersin.org |

| Co(OAc)2·4H2O | 2-aminoaryl alcohols, nitriles | t-BuOK, tert-AmOH, air, 95°C | Quinoxalines | up to 95 | frontiersin.org |

Organocatalysis in Quinoxaline Dicarbonitrile Synthesis

Organocatalysis has emerged as a powerful and environmentally friendly alternative to metal-based catalysis for quinoxaline synthesis. nih.gov These catalysts are often metal-free, less toxic, and more stable. For example, nitrilotris(methylenephosphonic acid) has been used as an efficient organocatalyst for the reaction of 1,2-diamines with 1,2-dicarbonyl compounds, affording quinoxalines in high yields (80–97%) with short reaction times. nih.gov

Another example is the use of camphor (B46023) sulfonic acid (20 mol%) to catalyze the reaction between o-phenylenediamine and various carbonyl substrates, leading to quinoxaline derivatives in moderate to excellent yields. nih.gov L-proline has also been demonstrated as an effective catalyst for the synthesis of substituted phenyl quinoxaline derivatives from 1,2-phenylenediamines and α-tosyl ketones in dichloromethane (B109758) at room temperature. rasayanjournal.co.in

A novel approach utilizes graphitic carbon nitride nanosheets covalently functionalized with vitamin B1 as a biocompatible heterogeneous organocatalyst for quinoxaline synthesis via the condensation of aryl 1,2-diamines and 1,2-dicarbonyl compounds under solvent-free conditions. nih.govacs.org

| Organocatalyst | Reactants | Conditions | Product | Yield (%) | Reference |

| Nitrilotris(methylenephosphonic acid) | 1,2-diamines, 1,2-dicarbonyl compounds | 5 mol% catalyst | Quinoxalines | 80-97 | nih.gov |

| Camphor sulfonic acid | o-phenylenediamine, carbonyl substrates | 20 mol% catalyst | Quinoxaline derivatives | Moderate to Excellent | nih.gov |

| L-proline | 1,2-phenylenediamines, α-tosyl ketones | Dichloromethane, room temp. | Substituted phenyl quinoxalines | High | rasayanjournal.co.in |

| Vitamin B1 functionalized g-C3N4 | Aryl 1,2-diamines, 1,2-dicarbonyl compounds | Solvent-free, 100 °C | Quinoxalines | Good | nih.govacs.org |

| DBU | o-phenylenediamines, sulfoxonium ylides | Metal-free, oxidant-free | Quinoxalines | Not specified | researchgate.net |

Green and Sustainable Synthetic Methods

The principles of green chemistry, which promote the use of environmentally benign solvents, recyclable catalysts, and energy-efficient conditions, have been increasingly applied to the synthesis of quinoxaline derivatives. nih.govresearchgate.net These methods aim to minimize waste and avoid the use of toxic reagents. researchgate.net

A notable green approach involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. dergipark.org.tr This reaction can be efficiently catalyzed by heterogeneous catalysts such as phosphate-based mineral fertilizers (MAP, DAP, or TSP) at ambient temperature, offering excellent yields and allowing for catalyst recycling for up to six cycles with minimal loss of activity. dergipark.org.tr The use of water as a solvent in these reactions further enhances their green credentials. academie-sciences.fr Zirconium(IV) oxide chloride has also been demonstrated as an effective catalyst for this condensation in water, providing high yields of 2,3-disubstituted quinoxalines under mild conditions. academie-sciences.fr

Microwave irradiation has emerged as a powerful tool in the green synthesis of quinoxaline derivatives, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. acs.org For instance, the synthesis of 3-amino-1,4-dihydroquinoxaline-2-carbonitrile from bromomalononitrile and benzene-1,2-diamine under microwave irradiation proceeds in excellent yield (93%). acs.org This intermediate can be further elaborated to a variety of derivatives, such as thiazolidinones, also using microwave-assisted synthesis, which significantly reduces reaction times and avoids the use of toxic solvents. acs.org

The use of reusable catalysts is a cornerstone of green synthetic strategies. Cellulose (B213188) sulfuric acid has been employed as a recyclable catalyst for the synthesis of quinoxalines, with both ethanol and water being effective solvents. researchgate.net Similarly, copper oxide nanoparticles (CuONPs) prepared using waste orange peel extract serve as a renewable and recyclable catalyst for the formation of quinoxaline and its derivatives. nih.gov This method boasts high yields, a straightforward methodology, and an uncomplicated workup process. nih.gov

| Catalyst/Method | Solvents | Key Advantages |

| Phosphate-based fertilizers (MAP, DAP, TSP) | Ethanol, Water | Ambient temperature, high yields, catalyst recyclability. dergipark.org.tr |

| Zirconium(IV) oxide chloride | Water | Rapid, high yields, green conditions. academie-sciences.fr |

| Microwave irradiation | Ethanol | Shorter reaction times, high yields, reduced waste. acs.org |

| Copper oxide nanoparticles (from orange peel extract) | Not specified | Renewable catalyst, high yields, simple workup. nih.gov |

| Cellulose sulfuric acid | Ethanol, Water | Reusable catalyst, effective in green solvents. researchgate.net |

Oxidative Synthesis Routes

Oxidative methods provide an alternative and often more direct pathway to quinoxaline derivatives, frequently involving the formation of the quinoxaline ring through C-H activation and C-N bond formation.

Regioselective oxidation allows for the specific functionalization of the quinoxaline core. A novel strategy for the synthesis of quinoxaline-2,3-diones involves the acid-promoted self-photocatalyzed regioselective oxidation of quinoxalin-2(1H)-ones at the C-3 position. researchgate.netnih.gov This method utilizes air as a green oxidant and proceeds under mild conditions without the need for external photocatalysts or metal reagents. researchgate.netnih.gov

Another approach involves the oxidation of 1,2,3,4-tetrahydroquinoxalines to form the aromatic quinoxaline ring. thieme-connect.de Similarly, 1,2-dihydroquinoxalines can be readily oxidized to their corresponding quinoxalines using various oxidizing agents. thieme-connect.de The oxidation of quinoxaline itself can lead to different products depending on the oxidant used; peracids yield quinoxaline-1,4-di-N-oxide, while alkaline potassium permanganate (B83412) results in the formation of pyrazine-2,3-dicarboxylic acid. researchgate.net

Dehydrogenative coupling reactions represent an atom-economical approach to constructing the quinoxaline ring system. These reactions involve the formation of C-N bonds with the concomitant loss of hydrogen gas. Manganese pincer complexes have been shown to catalyze the dehydrogenative coupling of 1,2-diaminobenzene with vicinal 1,2-diols to afford quinoxaline derivatives. nih.gov For example, the reaction of 1,2-diaminobenzene and 1,2-butanediol (B146104) in the presence of a manganese catalyst yields 2-ethylquinoxaline (B3350707) in high yield. nih.gov

Visible light-induced C-H/N-H cross-dehydrogenative coupling has also been successfully employed for the synthesis of 3-aminoquinoxalin-2(1H)-ones from quinoxalinones and aliphatic amines, using Eosin Y as a photocatalyst. acs.org More recently, a photoinduced dehydrogenative amination of quinoxalin-2(1H)-ones has been developed using air as the oxidant, offering a greener alternative to methods requiring stoichiometric chemical oxidants. acs.org Additionally, K₂S₂O₈-mediated metal-free radical dehydrogenative cross-coupling reactions have been reported for the synthesis of related quinoline (B57606) derivatives, suggesting potential applicability to quinoxaline synthesis. rsc.org

Derivatization from Precursors

The synthesis of this compound and its analogs can also be achieved through the chemical transformation of pre-existing heterocyclic systems.

Quinoxaline-2,3-dicarboxylic acid anhydride (B1165640) is a versatile precursor for a range of quinoxaline derivatives. mdpi.com It can be synthesized from the corresponding quinoxaline-2,3-dicarboxylic acid by treatment with acetic anhydride. mdpi.com The anhydride readily reacts with nucleophiles. For instance, treatment with various sulfonamides can yield 3-sulfamoylphenylcarbamoylquinoxaline-2-carboxylic acids. mdpi.comscispace.com Furthermore, its reaction with heterocyclic amines, such as 2-aminobenzo[b]thiophenes, in refluxing ethanol leads to the formation of novel substituted quinoxalines. Fusion of the anhydride with these amines can also produce corresponding quinoxaline derivatives. These products can then undergo further cyclization reactions to generate more complex polyheterocyclic systems.

Pyrazine-2,3-dicarbonitrile and its derivatives serve as key intermediates in the synthesis of more complex structures, including those with push-pull characteristics for applications in photoredox catalysis. rsc.orgrsc.org The synthesis often starts from diaminomaleonitrile, which can be converted to 5,6-diaminopyrazine-2,3-dicarbonitrile (B1308424). beilstein-journals.org This intermediate can then be condensed with α-dicarbonyl compounds to form pyrazino[2,3-b]pyrazine-2,3-dicarbonitriles. beilstein-journals.orgbeilstein-journals.org

Substitutions on the pyrazine (B50134) dicarbonitrile ring are a common strategy for tuning the properties of the final molecule. For example, 5,6-dichloropyrazine-2,3-dicarbonitrile can undergo nucleophilic substitution with sodium thiomethoxide to yield 5,6-bis(methylthio)pyrazine-2,3-dicarbonitrile. rsc.org These modifications allow for the synthesis of a diverse library of pyrazine-based compounds with tailored electronic and photophysical properties. rsc.orgrsc.org The condensation of 5,6-diaminopyrazine-2,3-dicarbonitrile with benzil (B1666583), for instance, yields 6,7-diphenylpyrazino[2,3-b]pyrazine-2,3-dicarbonitrile. beilstein-journals.org Furthermore, 5,10-dihydropyrazino[2,3-b]this compound can be oxidized using DDQ to produce pyrazino[2,3-b]this compound. beilstein-journals.orgbeilstein-journals.org

Mechanistic Investigations of Synthesis Pathways

The synthesis of this compound and its derivatives is underpinned by complex reaction mechanisms. Understanding these pathways is crucial for optimizing reaction conditions, improving yields, and controlling selectivity. This section delves into the mechanistic details of dicarbonitrile formation and the profound influence of catalysts and reaction parameters on the synthetic outcomes.

Elucidation of Reaction Mechanisms for Dicarbonitrile Formation

The primary and most traditional method for constructing the quinoxaline framework involves the acid-catalyzed condensation of a benzene-1,2-diamine with a 1,2-dicarbonyl compound. researchgate.netsapub.org The mechanism for this core reaction provides the foundation for understanding the formation of more complex derivatives.

A plausible reaction mechanism involves the following key steps: researchgate.netijrar.org

Activation of the Carbonyl Group: The reaction is typically initiated by an acid catalyst, such as camphorsulfonic acid (CSA) or polymer-supported sulphanilic acid. researchgate.netijrar.org The catalyst protonates one of the carbonyl groups of the 1,2-dicarbonyl compound. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: One of the amino groups of the o-phenylenediamine acts as a nucleophile, attacking the activated carbonyl carbon. This step results in the formation of an amino-alcohol intermediate.

Dehydration and Imine Formation: The intermediate undergoes dehydration, losing a molecule of water to form a Schiff base (imine) intermediate.

Intramolecular Cyclization: The second amino group of the diamine then attacks the remaining carbonyl group in an intramolecular fashion.

Final Dehydration: A second dehydration step occurs, leading to the formation of the stable, aromatic pyrazine ring of the quinoxaline system. researchgate.netijrar.org

For the specific synthesis of This compound , a key method involves the reaction of benzene-1,2-diamine with diiminosuccinonitrile (B1215917) (DISN). The mechanism and final product of this reaction are highly dependent on the acidity of the reaction medium. thieme-connect.de

Under neutral conditions , the reaction yields quinoxaline-2,3-diamine.

With an acid catalyst , the product is 3-aminoquinoxaline-2-carbonitrile.

Under strongly acidic conditions , the reaction proceeds to form the target compound, This compound . thieme-connect.de

This selectivity suggests a stepwise mechanism where the initial condensation forms an intermediate that can either retain its amino groups or undergo further transformation to nitriles depending on the proton availability. In strongly acidic media, the amino groups of the intermediate are likely protonated, facilitating their elimination and the formation of the stable dinitrile structure.

Influence of Catalysts and Reaction Conditions on Product Selectivity

The choice of catalyst and the specific reaction conditions are paramount in directing the synthesis towards the desired quinoxaline derivative with high selectivity and yield. A wide array of catalysts, from simple acids to complex organocatalysts and heterogeneous systems, have been employed.

Influence of Catalysts:

Catalysts not only accelerate the rate of reaction but also significantly influence its course and efficiency, often enabling milder reaction conditions.

Acid Catalysts: Strong acids like sulfuric acid have been traditionally used, often requiring high temperatures and reflux conditions. Organocatalysts such as camphorsulfonic acid (CSA) have been shown to be highly effective, allowing the reaction to proceed efficiently at room temperature with excellent yields. ijrar.org

Heterogeneous Catalysts: To enhance sustainability and simplify purification, heterogeneous catalysts have been developed. Polymer-supported sulphanilic acid and various phosphate-based mineral fertilizers (MAP, DAP, TSP) have proven to be effective, recyclable catalysts for quinoxaline synthesis at ambient temperatures. researchgate.netdergipark.org.tr These solid catalysts can be easily removed from the reaction mixture by simple filtration. dergipark.org.tr

Metal Catalysts: While the core condensation often relies on acid catalysis, metal catalysts like CuI and NiBr₂ are used in other synthetic routes to quinoxalines, such as those involving C-N bond formation from different precursors. organic-chemistry.org

The following table summarizes the impact of different catalysts on the synthesis of 2,3-diphenylquinoxaline (B159395), a representative analogue.

| Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| Camphorsulfonic Acid (CSA) | Ethanol | Room Temp. | 2 | 98 | ijrar.org |

| Monoammonium Phosphate (MAP) | Ethanol | Room Temp. | 0.25 | 98 | dergipark.org.tr |

| Diammonium Phosphate (DAP) | Ethanol | Room Temp. | 0.25 | 98 | dergipark.org.tr |

| Triple Superphosphate (TSP) | Ethanol | Room Temp. | 0.33 | 98 | dergipark.org.tr |

| No Catalyst | Ethanol | Room Temp. | 24 | <5 | dergipark.org.tr |

Interactive Data Table

Influence of Reaction Conditions:

Beyond the catalyst, other parameters critically affect the reaction outcome.

Solvent: The choice of solvent can impact reaction rates and yields. For the CSA-catalyzed synthesis of 2,3-diphenylquinoxaline, ethanol was found to be the optimal solvent compared to methanol (B129727), acetonitrile, or an ethanol/water mixture. ijrar.org

Temperature: Many modern catalytic systems, including those using organocatalysts and phosphate-based fertilizers, have successfully lowered the required reaction temperature to ambient conditions, which is a significant advantage for energy efficiency and sustainability. ijrar.orgdergipark.org.tr

Substituents: In reactions involving unsymmetrically substituted benzene-1,2-diamines, the electronic properties of the substituents can influence the regioselectivity of the condensation. The nature and position of the substituent affect the relative nucleophilicity of the two amino groups, which in turn determines the ratio of the resulting isomeric products. thieme-connect.de For instance, with a methyl group on the diamine, the two amino groups have similar reactivity, leading to a nearly 1:1 mixture of isomers. thieme-connect.de In contrast, a strongly electron-withdrawing group like a nitro group can lead to the formation of a single, specific isomer. thieme-connect.de

Strategies for Core Structure Modification

Modification of the this compound core is a key strategy for modulating its fundamental chemical and physical characteristics. Introducing substituents and constructing fused ring systems are two primary approaches to achieve this.

Introduction of Substituents for Modulating Reactivity and Electronic Properties

The introduction of substituents onto the benzene (B151609) ring of the this compound core significantly influences its reactivity and electronic properties. thieme-connect.de Electron-donating groups enhance the electron density of the aromatic system, which can facilitate electrophilic substitution reactions. thieme-connect.de Conversely, electron-withdrawing groups decrease the electron density, making the quinoxaline core more susceptible to nucleophilic attack.

The nature and position of these substituents can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the band gap of the molecule. For instance, increasing the donor and acceptor strengths of substituents leads to a bathochromic shift in the absorption and emission spectra. acs.org This principle is fundamental in designing materials with specific optical and electronic properties for applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). frontiersin.orgnih.gov

Furthermore, the presence of certain functional groups can direct the course of subsequent reactions. For example, the strategic placement of a carboxylic acid group can influence the stability of the molecule in different chemical environments, a critical factor in the development of materials for applications like redox flow batteries. nsf.gov

Interactive Data Table: Effect of Substituents on Quinoxaline Properties

| Substituent | Position | Effect on Reactivity | Effect on Electronic Properties | Reference |

|---|---|---|---|---|

| -CH3 | 2,3 | Can influence tautomerization in the reduced form. | Affects stability in redox applications. | nsf.gov |

| -COOH | 6 | Increases stability against tautomerization. | Improves performance in aqueous organic redox flow batteries. | nsf.gov |

| Diarylamine | Varies | Enables further functionalization. | Tunable emission from bluish-green to orange. | acs.org |

| Trifluoromethyl | Varies | Can enhance biological activity. | Contributes to potential anticancer and antimicrobial effects. | nih.gov |

Annulation Reactions to Construct Fused Polyheterocyclic Systems

Annulation, or ring-forming, reactions are powerful tools for extending the π-conjugated system of this compound, leading to the formation of polyheterocyclic structures with novel properties. These reactions involve the construction of additional rings fused to the quinoxaline core. sapub.orgrsc.org

One common strategy involves the condensation of a substituted o-phenylenediamine with a suitable dicarbonyl compound to first form a substituted quinoxaline, which can then undergo further cyclization. nih.gov For example, the reaction of 2,3-dichloroquinoxaline (B139996) with terminal alkynes, followed by hydrolysis and cyclization, yields furo[2,3-b]quinoxaline (B11915687) derivatives. arkat-usa.org Similarly, the reaction of o-phenylenediamines with ninhydrin (B49086) produces indeno[1,2-b]quinoxalines. rsc.orgsemanticscholar.org

These fused systems often exhibit unique photophysical and electronic properties. The extension of the π-system can lead to red-shifted absorption and emission spectra, making them suitable for applications in organic electronics and as fluorescent probes. beilstein-journals.org The specific type of fused ring and the substituents present can be tailored to fine-tune these properties. For instance, the synthesis of spiro-indeno[1,2-b]quinoxalines through multicomponent reactions allows for the creation of complex three-dimensional structures with potential biological activities. rsc.org

Interactive Data Table: Annulation Reactions for Fused Quinoxaline Systems

| Reactants | Reaction Type | Fused System Formed | Reference |

|---|---|---|---|

| 2,3-Dichloroquinoxaline, Terminal Alkynes | Palladium-Copper Catalysis, Hydrolysis, Cyclization | Furo[2,3-b]quinoxaline | arkat-usa.org |

| o-Phenylenediamine, Ninhydrin | Condensation | Indeno[1,2-b]quinoxaline | rsc.orgsemanticscholar.org |

| Indeno[1,2-b]quinoxalin-11-one, DMAD, N-heterocycles | Three-component reaction | Spiroindenoquinoxaline-lactones | rsc.org |

| 2-Aroyl D-A Cyclopropanes, o-Benzenediamines | Annulation via C-C bond cleavage | 2-Aryl-3-benzylquinoxalines | acs.org |

Transformations of Nitrile Functionalities

The two nitrile groups at the 2- and 3-positions of the quinoxaline core are highly reactive and offer a gateway to a wide range of chemical transformations. These reactions allow for the introduction of new functional groups and the construction of novel heterocyclic rings.

Nucleophilic Additions to the Nitrile Groups

The electron-withdrawing nature of the quinoxaline ring system activates the nitrile groups towards nucleophilic attack. A variety of nucleophiles can add to the carbon-nitrogen triple bond, leading to a diverse array of functionalized quinoxaline derivatives.

For example, the reaction of this compound with nucleophiles can lead to the formation of new heterocyclic rings. This reactivity is central to creating more complex molecular structures from the relatively simple dinitrile starting material. The specific outcome of the reaction often depends on the nature of the nucleophile and the reaction conditions.

Cyclization Reactions Involving Dinitrile Moieties

The adjacent dinitrile moieties in this compound are ideally positioned to participate in cyclization reactions, leading to the formation of new fused heterocyclic rings. These reactions are a powerful tool for creating complex, polycyclic aromatic systems with unique electronic and photophysical properties.

One notable example is the reaction of this compound with N-acylhydrazines, which can lead to the formation of pyrrolo[3,4-b]pyridine derivatives. The intramolecular cyclization is driven by the formation of a stable, fused aromatic system. Such reactions significantly expand the structural diversity of quinoxaline-based compounds.

Synthesis of Polymeric and Supramolecular Architectures Incorporating Quinoxaline Dicarbonitrile Units

The unique electronic properties and rigid structure of the this compound unit make it an attractive building block for the construction of polymers and supramolecular assemblies. frontiersin.orgnih.gov These materials often exhibit interesting optical, electronic, and self-assembly properties.

Donor-acceptor (D-A) type conjugated polymers have been synthesized by incorporating the electron-deficient quinoxaline unit with various electron-rich donor units. frontiersin.orgnih.govfrontiersin.org For example, Stille coupling polymerization of a thiophene-substituted quinoxaline with an indacenodithiophene (IDT) donor unit has yielded polymers with strong intramolecular charge transfer (ICT) effects. frontiersin.orgnih.gov These polymers are promising materials for organic field-effect transistors (OFETs), exhibiting good charge carrier mobility. frontiersin.orgnih.gov The properties of these polymers, such as their absorption spectra and energy levels, can be tuned by altering the donor and acceptor units. mdpi.com

In the realm of supramolecular chemistry, quinoxaline dicarbonitrile derivatives have been utilized to construct organized assemblies through non-covalent interactions. For instance, the ability of related dihydropyrazinoquinoxaline-diones to form hydrogen-bonded networks highlights the potential for creating highly ordered structures. beilstein-journals.orgbeilstein-journals.orgnih.gov Furthermore, metal complexes of quinoxaline dicarbonitrile derivatives have been synthesized, leading to the formation of coordination polymers and other supramolecular architectures with interesting structural and photoluminescent properties. isca.me

Interactive Data Table: Polymeric and Supramolecular Architectures

| Architecture Type | Monomers/Building Blocks | Synthesis Method | Key Properties/Applications | Reference |

|---|---|---|---|---|

| Donor-Acceptor Polymer | Quinoxaline (acceptor), Indacenodithiophene (donor) | Stille Coupling | Strong ICT, p-type semiconductor for OFETs. | frontiersin.orgnih.gov |

| Conjugated Copolymers | Quinoxalino[2′,3′:9,10]phenanthro[4,5-abc]phenazine (acceptor), Benzodithiophene and ProDOT-decyl2 (donors) | Stille Coupling | Tunable optical and electrochromic properties. | mdpi.com |

| Coordination Polymers | Dipyrido[f,h]quinoxaline-6,7-dicarbonitrile, Zn(II) or Sn(IV) salts | Coordination Chemistry | Defined supramolecular interaction patterns. | isca.me |

Advanced Research Applications of Quinoxaline 2,3 Dicarbonitrile and Its Derivatives

Biological Activity Research

The inherent chemical properties of the quinoxaline (B1680401) ring system allow for extensive functionalization, leading to a diverse library of derivatives with significant biological activities. researchgate.netjournalijbcrr.com Researchers have focused on synthesizing and evaluating these compounds for various therapeutic applications, with notable progress in virology and oncology. nih.govnih.gov

Quinoxaline derivatives have emerged as a promising class of antiviral agents, with broad-spectrum activity against numerous viruses. nih.govnih.gov Their planar, polyaromatic structure makes them suitable for interacting with biological macromolecules, including key components of the viral life cycle. nih.govnih.gov Research has explored their potential as inhibitors against respiratory pathogens, coronaviruses, and influenza viruses. nih.govjournalijbcrr.com

The antiviral action of quinoxaline derivatives is often multifaceted, involving the disruption of critical viral and host-cell pathways necessary for viral replication. One key mechanism involves targeting the early stages of viral infection, such as attachment, entry, or uncoating. For instance, certain quinoxaline derivatives have been shown to insert into hydrophobic pockets on viral capsid proteins, inducing conformational changes that prevent the release of the viral genome into the host cell. nih.gov

Another significant inhibitory pathway is the disruption of viral egress. This process is crucial for the spread of virions from an infected cell to new host cells. Studies on quinoxaline-2-mercapto-acetyl-urea analogues have demonstrated their ability to inhibit the budding of Marburg and Ebola viruses by targeting highly conserved motifs in the viral matrix protein that are essential for its interaction with host cell machinery. nih.gov Furthermore, some derivatives impede the activation of host signaling pathways, such as NF-κB, which are often exploited by viruses to facilitate their replication. nih.gov

A primary strategy in the development of quinoxaline-based antivirals is the direct targeting of specific viral proteins. The nucleocapsid (N) protein of coronaviruses, which is essential for packaging the viral RNA genome, has been identified as a key target. nih.gov In silico screening and subsequent experimental studies have highlighted compounds like 5,10-Dioxo-5,10-dihydro-benzo[g]quinoxaline-2,3-dicarbonitrile as potential agents that target the coronavirus nucleocapsid protein. nih.gov

Similarly, the highly conserved NS1 protein of the influenza virus is another valuable target for therapeutic intervention. nih.gov The planar structure of quinoxaline derivatives allows them to fit into cavities on the NS1 protein's RNA-binding domain, blocking its function and thereby inhibiting viral replication. nih.gov The interaction between the SARS-CoV nucleocapsid protein and human Cyclophilin A (CypA), a host protein, can also be inhibited by quinoxaline derivatives, representing another avenue for antiviral treatment. nih.gov

Table 1: Selected Quinoxaline Derivatives and their Antiviral Activity

| Compound/Derivative Class | Target Virus/Protein | Reported Activity/Finding |

| 5,10-Dioxo-5,10-dihydro-benzo[g]this compound | Coronavirus Nucleocapsid Protein | Identified as a potential agent targeting the N protein through in silico screening. nih.gov |

| Indolo[2,3-b]quinoxaline hybrid (11-b) | Influenza H1N1 | Exhibited an IC₅₀ of 0.2164 μM with minimal cell toxicity. nih.gov |

| 2,3,6-substituted quinoxalines (bis-2-furyl substitution) | Influenza NS1A Protein | Showed good activity (IC₅₀ of 3.5 to 6.2 µM) by binding to the RNA-binding domain. nih.gov |

| Quinoxaline-2-mercapto-acetyl-urea analogues | Marburg and Ebola Viruses | Demonstrated strong inhibition of viral egress in VLP budding assays. nih.gov |

The application of quinoxaline derivatives in oncology is a rapidly expanding field. wisdomlib.orgsapub.org These compounds exhibit significant cytotoxic effects against various cancer cell lines, and their mechanisms of action are diverse, ranging from the induction of apoptosis to the inhibition of key enzymes involved in tumor growth and survival. ekb.egnih.gov

Solid tumors are frequently characterized by regions of low oxygen, or hypoxia, which contributes to resistance against conventional chemotherapy and radiotherapy. plos.orgfrontiersin.org This unique feature of the tumor microenvironment can be exploited by using hypoxia-activated prodrugs (HAPs). frontiersin.orgresearchgate.net HAPs are inactive compounds that are selectively converted into potent cytotoxic agents by reductive enzymes present in hypoxic cells. dovepress.com

This compound's parent scaffold is central to a class of HAPs known as quinoxaline 1,4-di-N-oxides. nih.govnih.gov These compounds are selectively activated under hypoxic conditions to generate toxic metabolites that cause cell death. nih.gov Research has shown that derivatives of 3-aryl-2-quinoxaline-carbonitrile-1,4-di-N-oxide display potent hypoxic cytotoxic activity, in some cases significantly exceeding that of the benchmark HAP, tirapazamine. nih.govnih.gov For example, certain derivatives exhibit a hypoxic cytotoxicity ratio (HCR)—the ratio of toxicity under hypoxic versus aerobic conditions—of over 200, compared to an HCR of 75 for tirapazamine. nih.gov The potency and selectivity of these compounds can be finely tuned by modifying substituents on the quinoxaline core. nih.govnih.gov

Table 2: Hypoxic Cytotoxicity of Selected Quinoxaline-2-carbonitrile 1,4-di-N-oxide Derivatives

| Compound | Cell Line | Potency (IC₅₀ in µM under hypoxia) | Hypoxic Cytotoxicity Ratio (HCR) |

| 7-(4-nitrophenyl)-2-quinoxalinecarbonitrile 1,4-di-N-oxide (5k) | V79 | Potent; 150-fold more potent than tirapazamine | ≥ 200 |

| 7-chloro-3-[[(N,N-dimethylamino)propyl]amino]-2-quinoxalinecarbonitrile 1,4-di-N-oxide (10b) | V79 | 0.4 | 250 |

| 7-trifluoromethyl-3-[[(N,N-dimethylamino)propyl]amino]-2-quinoxalinecarbonitrile 1,4-di-N-oxide (10f) | V79 | 0.3 | 340 |

| 7-methyl-3-(3-chlorophenyl)-quinoxaline-2-carbonitrile 1,4-dioxide (9h) | Various (BEL-7402, HepG2, etc.) | 0.31 to 3.16 | High selectivity reported |

Data sourced from studies on V79 hamster lung cells and various human cancer cell lines. nih.govnih.gov

A modern approach in cancer therapy is the development of multi-target agents that can simultaneously inhibit several pathways crucial for tumor progression. researchgate.net This strategy can potentially lead to synergistic antitumor effects and overcome drug resistance. frontiersin.org The quinoxaline scaffold is well-suited for the design of such multi-target agents. researchgate.net

Studies have shown that 2-aminoimidazole–linked quinoxaline Schiff bases exhibit potent antiproliferative activity against multiple cancer cell lines, such as HCT-116 (colon) and SKOV3 (ovarian). researchgate.net For example, one derivative demonstrated 82.3% inhibition against SKOV3 cells and 69.0% against HCT-116 cells. researchgate.net The ability of these compounds to act on multiple fronts suggests their potential as broad-spectrum chemotherapy agents. researchgate.net Further research into fused quinoxaline systems, such as researchgate.netwisdomlib.orgsapub.orgtriazolo[4,3-a]quinoxalines, has identified potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of tumor angiogenesis, in addition to their direct cytotoxic effects on cancer cells. nih.govresearchgate.net

Antimicrobial Activity Investigations

The quest for new antimicrobial agents is a critical area of research, and quinoxaline derivatives have emerged as promising candidates. wisdomlib.org Studies have shown that these compounds exhibit a broad spectrum of activity against various microbial strains.

The synthesis of novel quinoxaline derivatives is an active area of investigation. wisdomlib.org One common method involves the reaction of o-phenylenediamine (B120857) with α-dicarbonyl compounds. sapub.org For instance, reacting 5-substituted orthophenylene diamines with benzil (B1666583) in methanol (B129727) has been a successful strategy. wisdomlib.org Another approach involves the alkylation of 6-chloroquinoxaline-2,3(1H, 4H)-dione and 6-nitroquinoxaline-2,3(1H, 4H)-dione under phase transfer catalysis conditions.

The antimicrobial efficacy of these synthesized compounds is typically evaluated in vitro using methods like the agar (B569324) plate disc diffusion method. nih.gov This technique allows for the determination of the zone of inhibition, which indicates the effectiveness of the compound against specific microorganisms. wisdomlib.org Common test subjects include Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, and fungi such as Candida albicans. nih.govarcjournals.orgscholarsresearchlibrary.com

Research has demonstrated that the antimicrobial activity of quinoxaline derivatives can be significant. For example, certain 2,3-diphenyl quinoxaline-1,4-di-N-oxide derivatives have shown considerable in-vitro antimicrobial effects. wisdomlib.org Some compounds have exhibited potent activity against Staphylococcus aureus with inhibition zones ranging from 12-18 mm, and against Candida albicans with inhibition zones of 13-18.5 mm. arcjournals.org In another study, compound 5k displayed good antibacterial activity against Acidovorax citrulli, while compounds 5j and 5t were highly effective against the fungus Rhizoctonia solani. rsc.org The activity of these compounds is often influenced by the nature of the substituents on the quinoxaline ring. researchgate.net For instance, nitro-substituted derivatives of 1,4-dithiino[2,3-b]quinoxaline-2,3-dicarbonitriles have demonstrated the highest levels of antifungal activity. researchgate.net

| Compound Type | Test Organism | Key Findings | Reference |

|---|---|---|---|

| 2,3-diphenyl quinoxaline-1,4-di-N-oxide derivatives | Gram-positive and Gram-negative bacteria, Fungi | Significant in-vitro antimicrobial activity. | wisdomlib.org |

| Substituted quinoxaline derivatives | Staphylococcus aureus, Candida albicans | Inhibition zones of 12-18 mm against S. aureus and 13-18.5 mm against C. albicans. | arcjournals.org |

| Quinoxaline derivative 5k | Acidovorax citrulli | Good antibacterial activity. | rsc.org |

| Quinoxaline derivatives 5j and 5t | Rhizoctonia solani | Potent anti-RS activity with EC50 values of 8.54 and 12.01 μg mL−1, respectively. | rsc.org |

| Nitro-substituted 1,4-dithiino[2,3-b]quinoxaline-2,3-dicarbonitriles | Fungi | Highest levels of antifungal activity among the tested derivatives. | researchgate.net |

Enzyme Inhibition and Receptor Binding Studies

Quinoxaline derivatives are actively being investigated for their potential as enzyme inhibitors, a property that underpins many therapeutic strategies. Their ability to interact with the active sites of specific enzymes makes them attractive candidates for drug development.

One area of focus is their role as kinase inhibitors. For example, certain quinoxaline derivatives have been identified as potent inhibitors of apoptosis signal-regulated kinase 1 (ASK1), a target for diseases like non-alcoholic steatohepatitis. tandfonline.com One such derivative, 26e, demonstrated an IC50 value of 30.17 nM against ASK1. tandfonline.com Other studies have explored their potential as dual inhibitors of Pim-1 and Pim-2 kinases, which are implicated in certain cancers. mdpi.com Compounds 5c and 5e were identified as submicromolar inhibitors of both Pim-1 and Pim-2. mdpi.com

Furthermore, quinoxaline derivatives have shown promise as inhibitors of other enzymes, such as cyclooxygenase (COX). Novel derivatives have been synthesized and evaluated for their dual inhibitory activity against epidermal growth factor receptor (EGFR) and COX-2. rsc.orgrsc.org Compounds 4a and 13, for instance, were the most active EGFR inhibitors with IC50 values of 0.3 and 0.4 μM, respectively. rsc.org In terms of COX-2 inhibition, compound 13 was the most potent, with an IC50 of 0.45 μM. rsc.org

The inhibitory potential of quinoxaline derivatives also extends to enzymes relevant to Alzheimer's disease. tandfonline.com Research into multi-target quinoxaline derivatives has revealed inhibitory activities against both acetylcholinesterase (AChE) and β-secretase (BACE-1). tandfonline.com Compounds 4f, 4k, and 4l were particularly effective against AChE, with IC50 values of 0.026 ± 0.001, 0.029 ± 0.001, and 0.037 ± 0.001 µM, respectively. tandfonline.com

| Compound/Derivative | Target Enzyme/Receptor | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|

| Derivative 26e | Apoptosis signal-regulated kinase 1 (ASK1) | 30.17 nM | tandfonline.com |

| Compound 5c | Pim-1/Pim-2 Kinase | Submicromolar | mdpi.com |

| Compound 5e | Pim-1/Pim-2 Kinase | Submicromolar | mdpi.com |

| Compound 4a | Epidermal Growth Factor Receptor (EGFR) | 0.3 µM | rsc.org |

| Compound 13 | Epidermal Growth Factor Receptor (EGFR) | 0.4 µM | rsc.org |

| Compound 13 | Cyclooxygenase-2 (COX-2) | 0.45 µM | rsc.org |

| Compound 4f | Acetylcholinesterase (AChE) | 0.026 ± 0.001 µM | tandfonline.com |

| Compound 4k | Acetylcholinesterase (AChE) | 0.029 ± 0.001 µM | tandfonline.com |

| Compound 4l | Acetylcholinesterase (AChE) | 0.037 ± 0.001 µM | tandfonline.com |

Materials Science and Optoelectronic Applications

The versatile electronic properties of quinoxaline derivatives have positioned them as key materials in the advancement of organic electronics and optoelectronics. beilstein-journals.orgnih.gov Their structural diversity allows for the fine-tuning of their electronic and optical characteristics, making them suitable for a wide array of applications. beilstein-journals.org

Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Characteristics

Quinoxaline derivatives are increasingly utilized in the fabrication of Organic Light-Emitting Diodes (OLEDs) due to their excellent electroluminescent properties. google.com These compounds can function as host or guest materials in the emitting layer, as well as materials for the hole transporting and electron transporting layers. google.com The rigid structure of quinoxaline derivatives contributes to a higher glass transition temperature (Tg) and improved thermal stability, which are crucial for the longevity and performance of OLED devices. google.com

Research has explored the use of various quinoxaline-based materials in OLEDs. For instance, a bipolar donor-acceptor-donor (D-A-D) type quinoxaline derivative, 2,3-di(9H-carbazol-9-yl)quinoxaline (DCQ), has been synthesized and employed as a yellow host material in phosphorescent OLEDs (PHOLEDs), demonstrating both good electron and hole transport properties. researchgate.net Furthermore, donor-decorated quinoxaline-based aggregates have been developed for deep-red to near-infrared (NIR) solution-processed OLEDs. rsc.org A device using 4DMAC-TPPQ as the emitter showed electroluminescence at 685 nm with a maximum external quantum efficiency (EQEmax) of 0.3%, while a device with 4PXZ-TPPQ emitted at 780 nm with an EQEmax of 0.04%. rsc.org

Organic Semiconductors and Charge Transport Phenomena

The inherent charge transport capabilities of quinoxaline derivatives make them promising candidates for organic semiconductors. beilstein-journals.org Their molecular structure can be readily modified to optimize charge mobility and energy levels for specific electronic devices. beilstein-journals.org

Quinoxaline-based materials have been investigated for their performance in Organic Field-Effect Transistors (OFETs). A novel alternating donor-acceptor polymer, PQ1, synthesized from quinoxaline and indacenodithiophene (IDT), exhibited p-type charge transport behavior with a hole mobility of up to 0.12 cm² V⁻¹ s⁻¹. frontiersin.org This high mobility is attributed to a strong intramolecular charge transfer (ICT) effect and good molecular aggregation. frontiersin.org Another study on extended quinoxaline derivatives reported even higher mobilities of 0.47 cm² V⁻¹ s⁻¹ and 0.99 cm² V⁻¹ s⁻¹. rsc.org

The introduction of dicarbonitrile groups at the 6,7-positions of 2,3-diphenylquinoxaline (B159395) enhances its electron-withdrawing nature, making it a suitable n-type semiconductor. The planar aromatic system and extended π-conjugation in these derivatives are ideal for facilitating charge transport in thin films.

| Quinoxaline-Based Material | Device Application | Key Performance Metric | Reference |

|---|---|---|---|

| Polymer PQ1 (quinoxaline-indacenodithiophene) | Organic Field-Effect Transistor (OFET) | Hole mobility up to 0.12 cm² V⁻¹ s⁻¹ | frontiersin.org |

| Extended quinoxaline derivatives | Field-Effect Transistor (FET) | Mobilities of 0.47 cm² V⁻¹ s⁻¹ and 0.99 cm² V⁻¹ s⁻¹ | rsc.org |

| 2,3-Diphenyl-5,8-bis(5-phenylthiophen-2-yl) quinoxaline | Organic Thin-Film Transistor (OTFT) | Hole mobility of 2.6 × 10⁻⁵ cm²/Vs (solution processed) and 1.9 × 10⁻⁴ cm²/Vs (vacuum deposited) | researchgate.net |

Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Performance Assessment

Quinoxaline derivatives have emerged as highly effective sensitizers in Dye-Sensitized Solar Cells (DSSCs), a promising technology for converting solar energy into electricity. acs.orgacs.org Their strong electron-accepting nature and tunable energy levels make them ideal for this application. acs.org

The performance of DSSCs is significantly influenced by the molecular structure of the quinoxaline-based dye. Researchers have synthesized novel quinoxaline-based organic sensitizers with different conjugation pathways. For example, a study comparing a "vertical" (RC-21) and a "horizontal" (RC-22) conjugation between a triphenylamine (B166846) donor and a quinoxaline acceptor found that RC-22 achieved a higher power conversion efficiency (PCE) of 5.56% compared to 3.30% for RC-21. acs.orgcase.edu

The introduction of quinoxaline as an auxiliary acceptor in D–A−π–A sensitizers has proven to be a successful strategy. acs.org The dye IQ4, which incorporates 2,3-diphenylquinoxaline as an auxiliary acceptor, achieved a high PCE of 9.2%. acs.org The π-linker also plays a crucial role; extending the π-linker can enhance the molar absorption coefficient and red-shift the absorption peak, which is beneficial for light harvesting. acs.org Theoretical studies using Density Functional Theory (DFT) are often employed to predict the electronic and optical properties of new quinoxaline-based dyes, helping to guide the design of more efficient sensitizers. jmaterenvironsci.comwu.ac.th

| Quinoxaline-Based Dye | DSSCs Configuration | Power Conversion Efficiency (PCE) | Reference |

|---|---|---|---|

| RC-21 | Vertical conjugation | 3.30% | acs.orgcase.edu |

| RC-22 | Horizontal conjugation | 5.56% | acs.orgcase.edu |

| IQ4 | D–A−π–A with 2,3-diphenylquinoxaline auxiliary acceptor | 9.2% | acs.org |

| Dye with 2,3-dioctylquinoxaline spacer | - | 8.20% | researchgate.net |

Design and Synthesis of pH-Indicators and Chemical Sensors

The ability of quinoxaline derivatives to exhibit changes in their optical properties in response to environmental stimuli makes them excellent candidates for the development of chemical sensors and pH indicators. mdpi.com Their sensitivity to changes in pH and the presence of specific metal ions allows for their use in various analytical applications. mdpi.comarabjchem.org

Quinoxaline-based chemosensors have been designed for the selective detection of metal ions. For instance, a novel quinoxaline derivative, 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM), has been synthesized to act as a colorimetric sensor for Fe³⁺ ions and a fluorescent "turn-off" sensor for Cu²⁺ ions. arabjchem.org This sensor demonstrates high selectivity and sensitivity, allowing for the naked-eye detection of Fe³⁺. arabjchem.org Another example is a fluorescent chemosensor based on acenaphtoquinoxaline, which has been developed for the selective detection of Hg²⁺ ions with a detection limit as low as 42 ppb. nih.gov

In the realm of pH sensing, aminoquinoxaline-based dual colorimetric and fluorescent sensors have been created for measuring pH in acidic aqueous solutions (pH 1–5). mdpi.com A "push-pull" quinoxaline, QC1, with electron-donating amino substituents, exhibits shifts in both its absorption and emission bands in response to pH changes. mdpi.com This allows for both spectrophotometric and visual determination of pH. mdpi.com The inherent ability of the quinoxaline heterocycle to change its optical properties upon protonation is a key feature exploited in the design of these pH indicators. mdpi.com

| Quinoxaline-Based Sensor | Target Analyte | Sensing Mechanism | Key Feature | Reference |

|---|---|---|---|---|

| 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM) | Fe³⁺ and Cu²⁺ ions | Colorimetric for Fe³⁺, Fluorescent turn-off for Cu²⁺ | Naked-eye detection of Fe³⁺ | arabjchem.org |

| Acenaphtoquinoxaline-based sensor | Hg²⁺ ions | Fluorescent turn-off | Detection limit of 42 ppb | nih.gov |

| "Push-pull" quinoxaline QC1 | pH (1-5 range) | Dual colorimetric and fluorescent | Shifts in absorption and emission bands | mdpi.com |

Catalysis and Specialized Industrial Applications

The inherent structural and electronic features of this compound and its derivatives make them valuable components in the development of advanced catalytic systems and materials for specialized industrial applications. Their ability to act as versatile ligands and participate in innovative organic reactions underscores their importance in this domain.

Ligands in Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound and its derivatives are increasingly utilized as organic linkers in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. researchgate.net These materials are of great interest due to their high porosity, large surface area, and tunable properties, making them suitable for applications in gas storage, separation, and catalysis.

The nitrogen atoms of the quinoxaline ring and the nitrile groups can coordinate with metal ions, leading to the formation of robust and intricate network structures. isca.me For instance, derivatives such as dipyrido[3,2-d:2′,3′-f]quinoxaline (Dpq) and 2,3-di-2-pyridylquinoxaline (Dpdq) have been successfully employed in the hydrothermal synthesis of new Zn(II) metal-organic coordination polymers. rsc.org These complexes exhibit diverse architectures, from one-dimensional chains to three-dimensional frameworks, which are often stabilized by π–π stacking and hydrogen-bonding interactions. rsc.org The resulting MOFs can exhibit interesting properties, such as photoluminescence, which are dependent on the specific structure and the metal-ligand combination. rsc.org

Research has also demonstrated the synthesis of three-dimensional coordination polymers using the dianion of 1,4-dihydro-2,3-quinoxalinedione as a ligand with copper(II) ions. uoa.gr This particular coordination polymer displays a novel topology and exhibits weak antiferromagnetic exchange interactions propagated through the quinoxaline unit. uoa.gr Furthermore, the use of SO3H-functionalized quinoxaline derivatives as ligands has led to the development of heterogeneous catalysts for the synthesis of other quinoxaline compounds, showcasing the versatility of these molecules in creating functional materials. rsc.org

Table 1: Examples of MOFs and Coordination Polymers with Quinoxaline-based Ligands

| Ligand | Metal Ion | Resulting Structure | Key Features/Properties |

| Dipyrido[3,2-d:2′,3′-f]quinoxaline (Dpq) | Zn(II) | 1D chain, 2D network, 3D framework | Photoluminescent rsc.org |

| 2,3-di-2-pyridylquinoxaline (Dpdq) | Zn(II) | 1D chain, 2D network | Stabilized by π–π stacking and hydrogen bonding rsc.org |

| 2,3-dioxyquinoxalinate(-2) | Cu(II) | 3D coordination polymer | Weak antiferromagnetic exchange uoa.gr |

| 2,3-bis(triazol-1-ylmethyl)quinoxaline | Various | Dependent on metal ion and counterion | Fluorescent properties isca.me |

| Quinoxaline-2,3-dione derivatives | Co(II), Ni(II), Cu(II), Cd(II) | Coordination polymers | Strong coordinated bonds between ligand and metal ions uobaghdad.edu.iq |

Role in Novel Organic Transformations and Green Catalysis

Quinoxaline derivatives have emerged as effective catalysts and reagents in a variety of novel organic transformations, with a growing emphasis on green chemistry principles. dergipark.org.tr Their catalytic activity is often attributed to the presence of the nitrogen-containing heterocyclic system, which can activate substrates and facilitate reactions.

One of the key applications is in the synthesis of other heterocyclic compounds. For instance, mineral fertilizers such as MAP, DAP, and TSP have been used as heterogeneous catalysts for the synthesis of quinoxaline derivatives at room temperature in excellent yields. dergipark.org.trmdpi.com This method is environmentally friendly due to the recyclability of the catalyst and the mild reaction conditions. dergipark.org.trmdpi.com Similarly, zirconium(IV) oxide chloride in water has been shown to be an efficient catalyst for the rapid, one-pot synthesis of pyridopyrazines and 2,3-disubstituted quinoxalines, offering a green alternative to traditional methods that often require harsh conditions and toxic reagents. academie-sciences.fr

Furthermore, quinoxaline derivatives themselves can be synthesized through green catalytic methods. For example, the condensation of o-phenylenediamines with α-dicarbonyl compounds can be catalyzed by cellulose (B213188) sulfuric acid, a reusable catalyst, in both ethanol (B145695) and water. researchgate.net The use of microwave irradiation in conjunction with catalysts has also been explored to accelerate the synthesis of quinoxaline derivatives, leading to higher yields in shorter reaction times and with reduced energy consumption. sapub.orgnih.gov For instance, the synthesis of 3-amino-1,4-dihydroquinoxaline-2-carbonitrile from bromomalononitrile and benzene-1,2-diamine under microwave irradiation proceeds in excellent yield. nih.gov

Table 2: Green Catalytic Synthesis Involving Quinoxaline Derivatives

| Reaction Type | Catalyst | Solvent | Key Advantages |

| Synthesis of quinoxaline derivatives | Mineral Fertilizers (MAP, DAP, TSP) | Ethanol | Heterogeneous, recyclable catalyst, room temperature dergipark.org.trmdpi.com |

| Synthesis of pyridopyrazines and quinoxalines | Zirconium(IV) oxide chloride | Water | Green solvent, high yields, rapid reaction academie-sciences.fr |

| Synthesis of quinoxaline derivatives | Cellulose Sulfuric Acid | Ethanol/Water | Reusable catalyst, environmentally friendly solvents researchgate.net |

| Synthesis of 3-amino-1,4-dihydroquinoxaline-2-carbonitrile | Microwave Irradiation | - | High yield, short reaction time nih.gov |

| Condensation to form quinoxalines | Enzymatic catalysis or microwave irradiation | Ethanol | High yield, short reaction time, pure products sapub.org |

Supramolecular Chemistry and Self-Assembly Phenomena

The ability of this compound and its derivatives to engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them excellent building blocks in the field of supramolecular chemistry. These interactions drive the self-assembly of molecules into well-defined, higher-order structures.

Host-Guest Complexation Studies

The electron-deficient aromatic system of certain quinoxaline derivatives makes them suitable hosts for electron-rich guest molecules. The formation of host-guest complexes is driven by a combination of electrostatic interactions, π-π stacking, and hydrogen bonding.

For example, fluorinated syn-bis-quinoxaline molecular tweezers have been synthesized and their host-guest properties investigated. These molecules possess a cavity that can accommodate guest compounds, as demonstrated by the inclusion of a solvent molecule in the crystal structure. While specific binding constants for this compound itself are not widely reported, the general architecture of related quinoxaline scaffolds allows for the accommodation of guest molecules, a principle central to host-guest chemistry.

Hydrogen Bonding Networks and Crystal Engineering

Hydrogen bonding plays a crucial role in the crystal engineering of quinoxaline derivatives, directing the assembly of molecules into predictable and well-ordered solid-state structures. nih.gov The nitrogen atoms of the quinoxaline ring and the nitrile groups can act as hydrogen bond acceptors, while other functional groups on the quinoxaline core can serve as hydrogen bond donors.

In the crystal structures of 1,4-dihydro-2,3-quinoxalinediones, intermolecular hydrogen bonds connect molecules into three-dimensional networks. nih.gov Analysis of these structures reveals a tendency to form specific hydrogen-bonding motifs, such as centrosymmetric dimeric rings and infinite chains. nih.gov These patterns can be influenced by the presence of other functional groups and solvent molecules, allowing for the rational design of crystal structures with desired properties.

The interplay between hydrogen bonding and π-π stacking interactions is also a key feature in the crystal packing of these compounds. For instance, in the ethanol solvate of dipyrido[f,h]quinoxaline-6,7-dicarbonitrile, remarkable π-π stacking leads to a columnar organization of the ligands, with the ethanol solvent molecules located in channels and hydrogen-bonded to the phenanthroline fragment.

Coordination Chemistry with Metal Ions

The coordination of this compound and its derivatives with metal ions is a fundamental aspect of their application in catalysis and materials science. The nitrogen atoms of the quinoxaline ring system are effective coordination sites for a wide range of metal ions.

Numerous studies have reported the synthesis and characterization of metal complexes with quinoxaline-based ligands. rdd.edu.iqnih.gov For example, mononuclear Co(II), Ni(II), Cu(II), and Zn(II) complexes of an unsymmetric Schiff base ligand derived from quinoxalin-2(1H)-one have been synthesized and characterized. nih.gov In these complexes, the Schiff base acts as a tetradentate or tridentate ligand. nih.gov Similarly, mixed ligand complexes of Co(II), Ni(II), Cu(II), and Zn(II) have been prepared using N(2), N(3)-bis(4-nitrophenyl)quinoxaline-2,3-diamine and 1,10-phenanthroline, resulting in complexes with octahedral or distorted octahedral geometries. nih.gov

The coordination mode of the quinoxaline ligand can vary depending on the specific derivative and the metal ion. For instance, in some complexes, the quinoxaline ligand acts as a bidentate chelating agent, while in others, it can bridge multiple metal centers to form coordination polymers. isca.meisca.in The resulting metal complexes often exhibit interesting electronic and magnetic properties, which are influenced by the coordination geometry and the nature of the metal-ligand bond. rsc.org

Table 3: Coordination Complexes of Quinoxaline Derivatives

| Quinoxaline Derivative Ligand | Metal Ion(s) | Coordination Geometry |

| Unsymmetric Schiff base of quinoxalin-2(1H)-one | Co(II), Ni(II), Zn(II) | Tetradentate ONNO donor nih.gov |

| Unsymmetric Schiff base of quinoxalin-2(1H)-one | Cu(II) | Tridentate NNO donor nih.gov |

| N(2), N(3)-bis(4-nitrophenyl)quinoxaline-2,3-diamine | Co(II), Ni(II), Zn(II) | Octahedral nih.gov |

| N(2), N(3)-bis(4-nitrophenyl)quinoxaline-2,3-diamine | Cu(II) | Distorted Octahedral nih.gov |

| Quinoxaline-2,3-dione derivative | Co(II), Ni(II), Cu(II), Cd(II) | Bidentate uobaghdad.edu.iq |

Computational and Theoretical Investigations of Quinoxaline 2,3 Dicarbonitrile Systems

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the fundamental electronic characteristics of quinoxaline-2,3-dicarbonitrile and its derivatives. These methods offer a powerful lens to examine molecular orbitals, electronic transitions, and other quantum phenomena that govern the compound's properties.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) has emerged as a primary tool for investigating the electronic structure of quinoxaline (B1680401) systems. researchgate.netbiointerfaceresearch.comjmaterenvironsci.com By approximating the electron density of a molecule, DFT calculations can accurately predict its geometric and electronic properties. biointerfaceresearch.com DFT methods, such as B3LYP, are frequently employed to optimize the molecular geometries and to understand the electronic and photovoltaic effects of quinoxaline derivatives. researchgate.netd-nb.info These calculations have been used to study various aspects, including their application in dye-sensitized solar cells and as corrosion inhibitors. researchgate.netjmaterenvironsci.com

The introduction of dicarbonitrile groups at the 6,7-positions of a quinoxaline ring, for instance, induces strong electron-withdrawing effects that significantly alter the electronic properties and reactivity of the molecule. DFT studies have shown that these nitrile groups can lower the HOMO-LUMO gap, which enhances redox stability in electrochemical applications. Furthermore, the electron-deficient core created by these modifications can facilitate π-π stacking interactions with biological targets like tyrosine residues in enzyme active sites.

Time-Dependent DFT (TD-DFT) for Excited State Properties

To explore the behavior of this compound in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method. wu.ac.thrsc.org TD-DFT allows for the calculation of excitation energies, which correspond to the absorption of light, and provides insights into the nature of electronic transitions. wu.ac.thscience.gov This is particularly valuable for understanding the photophysical properties of these compounds, such as their use in organic light-emitting diodes (OLEDs) and as photosensitizers in solar cells. researchgate.netwu.ac.th

Studies have shown that TD-DFT calculations, often in conjunction with a polarizable continuum model (PCM) to simulate solvent effects, can reliably predict the excitation energies and spectroscopic behavior of quinoxaline derivatives. wu.ac.th The accuracy of these predictions is crucial for designing molecules with specific light-absorbing or emitting properties. rsc.org

Molecular Orbital Analysis (HOMO/LUMO Energy Levels)

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is a cornerstone of understanding the electronic behavior of this compound. biointerfaceresearch.comresearchgate.net The energy levels of these frontier molecular orbitals (FMOs) and the gap between them (the HOMO-LUMO gap) are critical determinants of a molecule's reactivity, electronic transitions, and charge transport properties. biointerfaceresearch.comresearchgate.netnih.gov

DFT calculations are routinely used to determine the energies of the HOMO and LUMO. nih.govbeilstein-journals.org For many quinoxaline derivatives, the HOMO is localized on the π-donor parts of the molecule, while the LUMO is delocalized across the entire π-system, often with some localization on the electron-accepting dicyanopyrazine moiety. nih.gov A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excited and can participate in charge-transfer processes. biointerfaceresearch.comgrafiati.com The introduction of dicarbonitrile groups has been shown to reduce the HOMO-LUMO gap by 0.8–1.2 eV, enhancing the compound's redox stability.

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Thiophene-Quinoxaline Derivative | -5.32 | -3.23 | 2.09 | vulcanchem.com |

| 2-cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl) thiophen-2-yl)acrylic acid | -5.60 | -3.04 | 2.56 | d-nb.info |

| 2-cyano-3-(5-(2,3-diphenyl-8-(thiophen-2-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid | -5.83 | -3.16 | 2.67 | d-nb.info |

| N-phenylindolo[2,3-b]quinoxaline (Compound 1) | -6.11 | -1.25 | 4.86 | researchgate.net |

| N-phenylindolo[2,3-b]quinoxaline (Compound 2) | -6.47 | -1.64 | 4.83 | researchgate.net |

Molecular Modeling and Docking Studies

Beyond understanding the intrinsic properties of isolated molecules, computational methods are employed to simulate how this compound and its derivatives interact with their environment, particularly with biological macromolecules.

Simulation of Ligand-Target Interactions in Biological Systems

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. ekb.egacs.org This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. ekb.egtandfonline.com

For quinoxaline derivatives, docking studies have been performed to investigate their binding affinity to various biological targets. ekb.egnih.gov For example, derivatives of 2,3-diphenylquinoxaline (B159395) have been evaluated as tubulin inhibitors, with docking studies helping to rationalize their inhibitory effects. In another study, new 6-chloroquinoxaline (B1265817) derivatives were designed as potential VEGFR-2 inhibitors, and molecular modeling was used to predict their binding affinity to the enzyme's active site. ekb.eg The results of these simulations can guide the synthesis of more potent and selective inhibitors. ekb.egacs.org

Conformational Analysis and Molecular Dynamics Simulations

While molecular docking provides a static picture of ligand-receptor interactions, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to observe the conformational changes and flexibility of both the ligand and the target over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed understanding of the stability of the ligand-protein complex. nih.govmdpi.com

For quinoxaline derivatives, MD simulations have been used to study the stability of their interactions with enzymes. nih.gov By analyzing parameters such as root-mean-square deviation (RMSD), residue flexibility, and hydrogen bonding patterns, researchers can assess the stability of the docked complex. nih.govmdpi.com Conformational analysis, often performed as part of MD simulations, helps to understand the different shapes a molecule can adopt and how these conformations influence its biological activity. chemrxiv.orglongdom.org

Structure-Property Relationship (SPR) Elucidation

The exploration of structure-property relationships (SPR) is fundamental to understanding and predicting the behavior of this compound and its derivatives. By systematically altering the molecular structure and observing the resultant changes in chemical and physical properties, researchers can develop a predictive framework to design novel materials with tailored functionalities.

Correlation of Structural Features with Functional Performance

Computational methods, particularly Density Functional Theory (DFT), have proven invaluable in elucidating the intricate connections between the structural attributes of this compound derivatives and their functional performance in various applications. These studies provide insights into how modifications to the core quinoxaline structure influence properties such as electronic behavior, charge transport, and stability.

The introduction of cyano (-CN) groups and the inherent electron-deficient nature of the pyrazinoquinoxaline system create a molecule with a significantly electron-poor π-system. beilstein-journals.orgnih.gov This electronic characteristic is a key determinant of its properties. Theoretical calculations have predicted low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, around -4.0 eV, which is a desirable trait for n-type semiconductor materials. beilstein-journals.orgnih.gov However, experimental results have shown that despite these promising theoretical predictions, the electron transport characteristics in field-effect transistors (FETs) can be poor. beilstein-journals.orgnih.gov

The thermal stability of dicyanopyrazinoquinoxalines (DCPQs) is influenced by their solid-state packing, which is often characterized by favorable π–π stacking interactions. nih.gov A direct correlation has been observed between the size of the π-surface and thermal stability. Derivatives with larger aromatic systems tend to exhibit greater thermal stability. nih.gov For instance, compounds with extended π-surfaces show 5% weight loss at temperatures as high as 353°C, while those with smaller π-surfaces can start to decompose at temperatures as low as 232°C. nih.gov

The strategic placement of different substituent groups on the quinoxaline ring system allows for the fine-tuning of its electronic and optical properties. For example, the incorporation of triarylamine donors can lead to dipolar compounds with tunable emission colors, ranging from bluish-green to orange, which is significant for applications in organic light-emitting diodes (OLEDs). acs.org Increasing the electron-donating strength of the amine or the electron-accepting strength of the quinoxaline unit results in a bathochromic shift (a shift to longer wavelengths) of the absorption and emission bands. acs.org

In the context of redox flow batteries, DFT modeling has been instrumental in understanding the degradation pathways of quinoxaline derivatives. nsf.gov Studies have shown that the reduced form of some derivatives is susceptible to tautomerization, leading to capacity fade. nsf.gov By identifying the structural and chemical predictors of tautomerization resistance, researchers can design more stable molecules. For example, quinoxaline-2-carboxylic acid has demonstrated a significant increase in stability compared to other derivatives. nsf.gov

Furthermore, computational studies have been employed to predict the electrochemical properties of 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives. mdpi.com A strong correlation was found between the computationally predicted and experimentally measured first reduction potentials, indicating that DFT calculations can accurately predict the direction of change in reduction potential upon modification of functional groups. mdpi.com

The table below summarizes the correlation between structural features and functional performance for selected quinoxaline derivatives based on computational and experimental data.

| Derivative Family | Structural Modification | Key Performance Metric | Observed Correlation | Application Context |

| Dicyanopyrazinoquinoxalines (DCPQs) | Extended π-surface | Thermal Stability (TGA 5% weight loss) | Larger π-surface leads to higher thermal stability (e.g., 353°C vs. 232°C). nih.gov | Organic Electronics |